4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a 3-nitrobenzoyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde typically involves the acylation of piperazine with 3-nitrobenzoyl chloride followed by formylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The formylation step can be achieved using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reagents like sodium borohydride.
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Acyl chlorides, triethylamine.
Major Products Formed
Reduction of Nitro Group: 4-(3-Amino-benzoyl)-piperazine-1-carbaldehyde.
Reduction of Formyl Group: 4-(3-Nitro-benzoyl)-piperazine-1-methanol.
Substitution of Benzoyl Group: Various acyl-substituted piperazine derivatives.
Scientific Research Applications
4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The benzoyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl chloride: Similar structure but lacks the piperazine ring and formyl group.
4-(3-Nitrobenzoyl)-piperazine: Similar structure but lacks the formyl group.
4-(3-Aminobenzoyl)-piperazine-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde is unique due to the presence of both a nitrobenzoyl group and a formyl group on the piperazine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(3-nitrobenzoyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-9-13-4-6-14(7-5-13)12(17)10-2-1-3-11(8-10)15(18)19/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZOYWTXYKOPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201711 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.